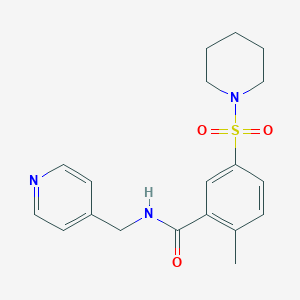

2-methyl-5-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research on compounds with structures similar to 2-methyl-5-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide focuses on understanding their chemical and physical properties, synthesis methods, molecular structure, chemical reactions, and potential applications in various fields. These studies contribute to the broader knowledge of benzamide derivatives and their functionalities.

Synthesis Analysis

Synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds and introducing various functional groups through reactions like chlorination, aminolysis, reduction, and condensation. For instance, compounds have been synthesized from nitrobenzoic acid through a series of steps including chlorination and aminolysis, leading to novel structures with potential biological activities (Gong Ping, 2007).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. These studies reveal the spatial arrangement of atoms within the molecules and the presence of specific functional groups, providing insights into their chemical reactivity and interactions with biological targets. For example, crystal structure analysis has been used to identify the binding sites for allosteric modulators (Xianglong Wu et al., 2014).

Scientific Research Applications

Cyclization in Chemical Synthesis

This compound's derivatives are used in the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines. These syntheses are crucial for the development of dendrobatid alkaloids, which have significant biological activities (Back & Nakajima, 2000).

Separation and Analysis Techniques

In analytical chemistry, compounds similar to "2-methyl-5-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide" are used in nonaqueous capillary electrophoresis for separating and analyzing chemical substances, contributing to quality control in pharmaceuticals (Ye et al., 2012).

Synthesis of Anti-Inflammatory Agents

Derivatives of this compound have been used in synthesizing novel compounds with anti-inflammatory and analgesic activities. These syntheses contribute to the development of new therapeutic agents for inflammation-related conditions (Abu‐Hashem et al., 2020).

Pharmacological Research

In pharmacology, similar compounds are used to study and develop new drugs. For instance, "2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)" is a novel κ-opioid receptor antagonist, highlighting its potential in treating depression and addiction disorders (Grimwood et al., 2011).

Antineoplastic Applications

Derivatives of this compound have been studied in the context of antineoplastic (cancer-fighting) drugs, particularly in understanding the metabolism of such drugs in patients with chronic myelogenous leukemia (Gong et al., 2010).

Anti-Acetylcholinesterase Activity

Some derivatives have shown significant anti-acetylcholinesterase activity, which is relevant in the treatment of Alzheimer's disease and other neurodegenerative conditions (Sugimoto et al., 1990).

Anti-Fatigue Effects

In studies related to fatigue and endurance, certain benzamide derivatives have been synthesized and shown to have anti-fatigue effects, which may have implications for sports medicine and general well-being (Wu et al., 2014).

properties

IUPAC Name |

2-methyl-5-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-15-5-6-17(26(24,25)22-11-3-2-4-12-22)13-18(15)19(23)21-14-16-7-9-20-10-8-16/h5-10,13H,2-4,11-12,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOPWNYZKVUYRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)

![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)

![4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5512679.png)

![5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5512694.png)

![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide](/img/structure/B5512697.png)

![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-3,5-bis(methylthio)-4-isothiazolecarboxamide](/img/structure/B5512707.png)

![4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5512719.png)

![N-[(3S*,4R*)-4-isopropyl-1-(7-methoxy-4-methyl-2-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5512722.png)

![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]propoxy}benzamide dihydrochloride](/img/structure/B5512745.png)

![1-(3-chlorophenyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5512756.png)